molecular formula C14H10F12O3S B1332367 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate CAS No. 424-16-8

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate

Cat. No. B1332367
CAS RN: 424-16-8
M. Wt: 486.27 g/mol
InChI Key: OXJVZWUUXGCJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonate compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This suggests that similar strategies could potentially be applied to synthesize the dodecafluoroheptyl derivative by introducing the appropriate fluorinated heptyl group to a suitable sulfonate precursor.

Molecular Structure Analysis

The molecular structure of sulfonate compounds is characterized by the presence of a sulfonyl group attached to an aromatic ring. The papers describe the crystal structures of various sulfonate compounds, which are often organized as molecular crystals with hydrogen bonding playing a significant role in the crystal packing . The steric hindrance in these molecules can lead to unusual bond angles and distances, which can be studied using X-ray crystallography and quantum-chemical calculations .

Chemical Reactions Analysis

Sulfonate compounds can participate in various chemical reactions, including substitution reactions. The kinetic investigations of substitution reactions in aqueous solutions of sulfonate derivatives can provide insights into their reactivity . The electronic structure of these molecules, as determined by quantum-chemical calculations, can influence their reactivity, with charge density on electronegative atoms playing a crucial role .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. The presence of fluorine atoms can significantly affect these properties due to their electronegativity and size. For example, the fluorinated compounds described in the papers exhibit specific NMR spectroscopic features and redox properties that reflect their crowded and electron-withdrawing structures . The solvate forms of sulfonate compounds also demonstrate different types of hydrogen-bonded ladders, which can affect their solubility and other physical properties .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

2-Amino-6-methylpyridinium 4-methylbenzenesulfonate demonstrates significant findings in crystal structure and hydrogen bonding. This compound, with its unique tautomerism and hydrogen bond formations, contributes to the understanding of molecular interactions in crystalline materials (Babu et al., 2014).

Vibrational Analysis and Molecular Orbital Study

The vibrational properties and molecular orbital structures of the 4-methylbenzenesulfonate anion have been explored. This research provides insights into the molecular behavior and characteristics of similar compounds, contributing to the broader field of molecular spectroscopy and quantum chemistry (Ristova et al., 1999).

Synthesis of Derivatives and Reaction Dynamics

Studies on the synthesis of new derivatives, like the D-π-A type pyrimidine derivative involving 4-methylbenzenesulfonate, shed light on novel synthetic pathways and the dynamics of chemical reactions. Such research is crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Wang Gan, 2014).

Reactivity and Interaction Studies

The reactivity of similar compounds like (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with various nucleophiles has been systematically studied. This research contributes to the understanding of reaction mechanisms and the development of synthetic methods in organic chemistry (Forcellini et al., 2015).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJVZWUUXGCJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340244
Record name 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate

CAS RN

424-16-8
Record name 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.